molecular formula C29H22ClF3N4 B10936435 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10936435
M. Wt: 519.0 g/mol
InChI Key: QAJHQFFRQMTSJX-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and multiple substituents such as chloro, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, organometallic reagents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Known for its use in medicinal chemistry.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Utilized as a catalyst in organic synthesis.

Uniqueness

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine stands out due to its combination of functional groups and structural complexity, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H22ClF3N4

Molecular Weight

519.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H22ClF3N4/c1-17-4-10-20(11-5-17)23-16-24(29(31,32)33)35-28(34-23)37-27(22-14-8-19(3)9-15-22)25(30)26(36-37)21-12-6-18(2)7-13-21/h4-16H,1-3H3

InChI Key

QAJHQFFRQMTSJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=C(C(=N3)C4=CC=C(C=C4)C)Cl)C5=CC=C(C=C5)C)C(F)(F)F

Origin of Product

United States

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